molecular formula C19H17N3O2 B5683812 4-amino-5-benzoyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxamide CAS No. 5310-81-6

4-amino-5-benzoyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxamide

Cat. No. B5683812
CAS RN: 5310-81-6
M. Wt: 319.4 g/mol
InChI Key: DXLCXPIADXYJOI-UHFFFAOYSA-N
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Description

4-amino-5-benzoyl-2-methyl-1-phenyl-1H-pyrrole-3-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ABPP and is a member of the pyrrole-based chemical family. ABPP has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

ABPP acts as an inhibitor of enzymes by irreversibly binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity. ABPP has been shown to selectively target specific enzymes, making it a promising therapeutic agent for diseases where the targeted enzymes play a crucial role in the disease pathogenesis.
Biochemical and Physiological Effects:
ABPP has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. ABPP has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

ABPP has several advantages for use in lab experiments, including its high potency and selectivity for specific enzymes. However, ABPP also has some limitations, including its irreversible binding to enzymes, which can make it difficult to study the effects of enzyme inhibition over time.

Future Directions

There are several future directions for research on ABPP, including the identification of new targets for ABPP inhibition, the development of more selective ABPP analogs, and the optimization of ABPP for use in clinical trials. ABPP has the potential to be a valuable tool for drug discovery and the development of new therapeutics for a wide range of diseases.

Synthesis Methods

The synthesis of ABPP involves the reaction of 2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid with benzoyl chloride and ammonium hydroxide. The reaction yields ABPP as a white crystalline solid with a melting point of 212-214°C. The purity of the compound can be determined by HPLC and NMR analysis.

Scientific Research Applications

ABPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. ABPP has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which play a crucial role in the pathogenesis of these diseases. ABPP has also been used as a tool for target identification and drug discovery.

properties

IUPAC Name

4-amino-5-benzoyl-2-methyl-1-phenylpyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12-15(19(21)24)16(20)17(18(23)13-8-4-2-5-9-13)22(12)14-10-6-3-7-11-14/h2-11H,20H2,1H3,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLCXPIADXYJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967629
Record name 4-Amino-5-benzoyl-2-methyl-1-phenyl-1H-pyrrole-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-benzoyl-2-methyl-1-phenylpyrrole-3-carboxamide

CAS RN

5310-81-6
Record name 4-Amino-5-benzoyl-2-methyl-1-phenyl-1H-pyrrole-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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